

6-Chloro-1-hexanol-d6 molecular weight and

formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Chloro-1-hexanol-d6

Cat. No.: B12403481

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An In-depth Technical Guide to 6-Chloro-1-hexanol-d6

This guide provides comprehensive technical information on **6-Chloro-1-hexanol-d6**, including its molecular formula, weight, and relevant physicochemical properties. It is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards or in metabolic studies.

Core Compound Data

6-Chloro-1-hexanol-d6 is the deuterium-labeled version of 6-Chloro-1-hexanol.[1][2] Deuterated compounds are critical in research and development, particularly as tracers for quantification in drug development processes, due to their potential to influence pharmacokinetic and metabolic profiles.[1][2]

Molecular Formula and Weight

Chemical Formula: C₆H₇D₆ClO

Molecular Weight: 142.69 g/mol

Note: The molecular weight is calculated based on the atomic masses of Carbon (12.011), Hydrogen (1.008), Deuterium (2.014), Chlorine (35.453), and Oxygen (15.999). Search results often list the molecular weight of the non-deuterated analog.



Physicochemical Properties

The following table summarizes the key physicochemical properties. The data presented is for the non-deuterated analog, 6-Chloro-1-hexanol (CAS: 2009-83-8), as the properties of its deuterated counterpart are expected to be very similar.

Property	Value	Source
CAS Number	1219794-83-8 (for d6)	[1]
Molecular Formula (non- deuterated)	C ₆ H ₁₃ ClO	[1][3][4][5]
Molecular Weight (non- deuterated)	136.62 g/mol	[3][4][5][6][7]
Appearance	Clear colorless to pale yellow liquid	[8]
Density	1.024 g/mL at 25 °C	[6][8]
Boiling Point	108-112 °C at 14 mmHg	[6][8]
Refractive Index	n20/D 1.456	[6][8]
Flash Point	99 °C (210.2 °F) - closed cup	[6]
Water Solubility	11.3 g/L at 20 °C	[8]
Synonyms	Hexamethylene chlorohydrin, 1-Chloro-6-hydroxyhexane	[3][6][7]

Applications

6-Chloro-1-hexanol-d6 is primarily used as a deuterium-labeled standard in analytical chemistry.[1][2] Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for quantification during the drug development process.[2]

The non-deuterated form, 6-Chloro-1-hexanol, is a versatile intermediate in various industrial syntheses:



- Pharmaceuticals: It serves as a building block for introducing specific carbon chains and functional groups in the development of active pharmaceutical ingredients (APIs).[9][10]
- Agrochemicals: It is used in the synthesis of pesticides and other crop protection agents.
- Flavors and Fragrances: It is used to synthesize various flavor and fragrance chemicals.[7] [10]
- Chemical Synthesis: It is a precursor for preparing its corresponding bromide and is used for the selective elimination of 6-chloro-1-hexene from certain esters.[7][8][10]

Experimental Protocols: Synthesis

The synthesis of 6-Chloro-1-hexanol typically involves the reaction of 1,6-Hexanediol with a chlorinating agent. While specific protocols for the d6 variant are proprietary, the following methods for the non-deuterated compound illustrate the general chemical strategy. A deuterated starting material (e.g., 1,6-Hexanediol-d6) would be used to produce the final labeled compound.

Method 1: Reaction with Hydrochloric Acid

A common method involves the direct reaction of 1,6-hexanediol with concentrated hydrochloric acid.[10][11]

Procedure Outline:

- A reaction flask is charged with 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene.[11]
- The mixture is heated to allow the reaction to proceed, with products continuously extracted into the toluene layer.[11]
- After several hours, the toluene extract containing the product is separated from the aqueous layer.[11]
- The toluene is removed by distillation.[11]



 The crude product is purified by fractional distillation under reduced pressure to yield 6-Chloro-1-hexanol.[11]

Method 2: Reaction with Cyanuric Chloride

This method provides a high yield of 6-Chloro-1-hexanol.[4]

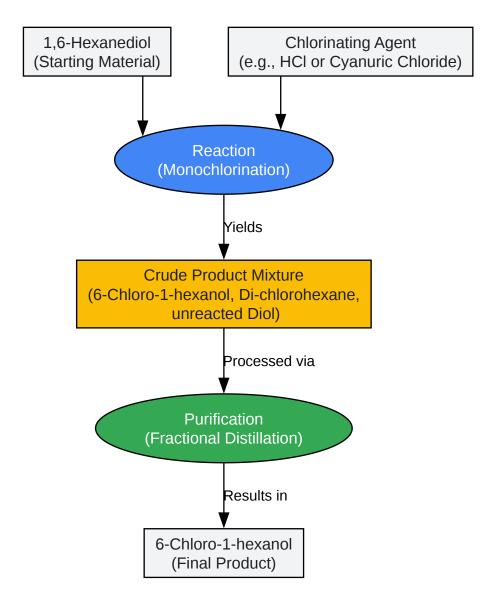
Procedure Outline:

- Cyanuric chloride is added in batches to N,N-dimethyl-formamide (DMF) while maintaining a controlled temperature (10-20 °C).[4]
- A solution of 1,6-hexanediol in DMF is prepared separately.[4]
- The cyanuric chloride solution is added dropwise to the 1,6-hexanediol solution at a low temperature (-5 to 0 °C).[4]
- The reaction is stirred for 2 hours at 0 °C and then allowed to warm to room temperature until the 1,6-hexanediol is completely consumed.[4]
- The resulting mixture is filtered, and the product is isolated from the DMF solution by vacuum distillation.[4]

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for 6-Chloro-1-hexanol from 1,6-Hexanediol.





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Caption: Synthesis workflow for 6-Chloro-1-hexanol.

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- To cite this document: BenchChem. [6-Chloro-1-hexanol-d6 molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403481#6-chloro-1-hexanol-d6-molecular-weight-and-formula]

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